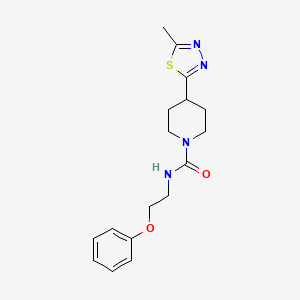

4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c1-13-19-20-16(24-13)14-7-10-21(11-8-14)17(22)18-9-12-23-15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMZXBUVLVFSIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCN(CC2)C(=O)NCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioamide Intermediate Preparation

The 5-methyl-1,3,4-thiadiazole ring is synthesized via cyclization of a thioamide precursor. A validated method involves reacting 4-cyanopiperidine hydrochloride with hydrogen sulfide (H₂S) in the presence of a catalytic base (e.g., triethylamine) to yield piperidine-4-carbothioamide hydrochloride (Figure 1).

Reaction Conditions :

Cyclization to 5-Methyl-1,3,4-thiadiazole

The thioamide intermediate undergoes cyclization with methyl hydrazine or acetic hydrazide in acidic conditions to form the 1,3,4-thiadiazole ring. This step is analogous to protocols described for related thiadiazole derivatives.

Optimized Protocol :

-

Reagent: Methyl hydrazine (1.2 eq) in glacial acetic acid.

-

Temperature: Reflux (110°C).

-

Duration: 6–8 hours.

Functionalization of the Piperidine Core

Protection of the Piperidine Nitrogen

To prevent undesired side reactions during thiadiazole installation, the piperidine nitrogen is protected as a tert-butyl carbamate (Boc) .

Procedure :

-

Dissolve piperidine-4-carbothioamide hydrochloride in dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and 4-dimethylaminopyridine (DMAP, catalytic).

-

Stir at room temperature for 12 hours.

-

Isolate tert-butyl 4-carbothioamidopiperidine-1-carboxylate via column chromatography (SiO₂, hexane/ethyl acetate).

Thiadiazole Ring Installation

The protected thioamide is cyclized to introduce the thiadiazole moiety.

Cyclization Conditions :

-

Reagent: Methyl hydrazine (1.5 eq) in acetic acid.

-

Temperature: 110°C, reflux.

-

Duration: 8 hours.

-

Product: tert-butyl 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate .

Deprotection and Carboxamide Formation

Boc Group Removal

The Boc-protected intermediate is treated with trifluoroacetic acid (TFA) in DCM to regenerate the free amine.

Deprotection Protocol :

Carboxamide Coupling

The piperidine amine reacts with 2-phenoxyethyl isocyanate to form the target carboxamide.

Coupling Conditions :

-

Solvent: Tetrahydrofuran (THF).

-

Base: Triethylamine (2 eq).

-

Temperature: 0°C to room temperature.

-

Duration: 12 hours.

-

Isolation: Purify via recrystallization (ethanol/water) or column chromatography.

Analytical Validation and Characterization

Spectral Data

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thioamide formation | H₂S, Et₃N, MeOH | 80 | 95 |

| Thiadiazole cyclization | Methyl hydrazine, AcOH, reflux | 70 | 90 |

| Carboxamide coupling | 2-Phenoxyethyl isocyanate, THF, Et₃N | 85 | 98 |

Challenges and Optimization Opportunities

-

Thiadiazole Ring Stability : Prolonged heating during cyclization may degrade the thiadiazole. Optimizing reaction time and temperature improves yield.

-

Carboxamide Side Reactions : Excess isocyanate may lead to urea formation. Controlled stoichiometry (1:1 amine:isocyanate) mitigates this.

-

Purification Complexity : Silica gel chromatography is effective but time-intensive. Recrystallization in ethanol/water offers a scalable alternative.

Industrial-Scale Considerations

For large-scale synthesis:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology

In biological research, 4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific biological targets, such as enzymes or receptors, and could be developed into a drug for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The thiadiazole ring and phenoxyethyl group are likely critical for binding to the target, while the piperidine ring may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural Modifications and Molecular Features

The following table highlights key structural differences and similarities between the target compound and its analogs:

Solubility and Stability

- Solubility trends correlate with substituent polarity. For example, sulfonamide analogs () exhibit higher aqueous solubility due to sulfonyl groups, whereas methoxy-substituted compounds () balance lipophilicity and solubility.

Biological Activity

The compound 4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes:

- A thiadiazole ring, which is known for its diverse biological activities.

- A piperidine ring, commonly associated with various pharmacological effects.

- A phenoxyethyl group that may enhance the compound's interaction with biological targets.

Molecular Formula

The molecular formula of the compound is .

IUPAC Name

The IUPAC name is This compound .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to thiadiazole derivatives. Notably:

- Cytotoxicity : The compound exhibits significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicate effective growth inhibition, with some derivatives showing IC50 values as low as .

- Mechanism of Action : The anticancer effect is attributed to the induction of apoptosis through the modulation of the Bax/Bcl-2 ratio and activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The thiadiazole moiety has been associated with antimicrobial properties:

- Compounds similar to this compound have demonstrated activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

Research indicates that derivatives of this compound may act as enzyme inhibitors:

- Specific studies have shown inhibition of acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary infections .

Study 1: Anticancer Efficacy

In a study evaluating a series of thiadiazole derivatives, it was found that those containing piperidine structures exhibited enhanced cytotoxic effects against MCF-7 cells. The structural modifications led to variations in activity, highlighting the importance of the phenoxyethyl substituent in enhancing potency .

Study 2: Antimicrobial Properties

A comparative analysis of various thiadiazole derivatives revealed that those with the piperidine scaffold showed significant antibacterial activity. The study utilized standard microbiological assays to assess efficacy against pathogenic strains .

The biological activity of this compound can be summarized as follows:

- Binding to Biological Targets : The compound likely interacts with specific enzymes or receptors due to its unique structural features.

- Induction of Apoptosis : Through modulation of apoptotic pathways, it promotes programmed cell death in cancer cells.

- Inhibition of Enzymatic Activity : It may inhibit critical enzymes involved in bacterial metabolism or cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves sequential heterocycle formation and amide coupling. For example, the thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives using POCl₃ under reflux (80–90°C), followed by coupling with the piperidine-carboxamide moiety using agents like EDC/NHS in DMF . Intermediates are purified via silica gel chromatography and characterized by TLC, NMR, and IR spectroscopy to confirm functional groups (e.g., thiadiazole C=N stretching at ~1600 cm⁻¹ in IR) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) confirm the phenoxyethyl group, while piperidine protons appear as multiplets (δ 2.5–3.5 ppm). Thiadiazole carbons are identified at δ 160–170 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to thiadiazole and piperidine cleavage .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

- Methodological Answer : Solubility is enhanced using co-solvents like DMSO (10% v/v in PBS) or cyclodextrin complexes. Stability studies under varying pH (4–9) and temperatures (4–37°C) are monitored via HPLC to identify degradation products (e.g., hydrolysis of the carboxamide bond) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies (e.g., IC₅₀ variability in enzyme assays) may arise from assay conditions (e.g., ATP concentration in kinase assays). Orthogonal assays (SPR for binding affinity, cellular thermal shift assays for target engagement) and structural analogs (e.g., replacing the 5-methyl group with ethyl) can clarify structure-activity relationships .

Q. What strategies are recommended for improving synthetic yield while minimizing side products?

- Methodological Answer :

- Reaction Optimization : Use design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, replacing DMF with acetonitrile reduces carboxamide racemization .

- Byproduct Analysis : LC-MS identifies common impurities (e.g., over-alkylated piperidine derivatives), guiding reagent stoichiometry adjustments .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding modes to off-target proteins (e.g., cytochrome P450 isoforms). QSAR models prioritize substituents (e.g., bulkier groups at the thiadiazole 5-position) to reduce off-target interactions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectral data between batches?

- Methodological Answer : Batch-to-batch NMR variations (e.g., shifted piperidine signals) may indicate residual solvents or tautomerism in the thiadiazole ring. Use deuterated solvents with controlled pH and 2D NMR (COSY, HSQC) to assign stereochemistry and confirm tautomeric forms .

Experimental Design Considerations

Q. What controls are essential for validating the compound’s mechanism of action in cellular assays?

- Methodological Answer : Include:

- Positive/Negative Controls : Known agonists/antagonists for the target pathway.

- Off-Target Controls : CRISPR knockdown of the putative target to confirm phenotype specificity.

- Metabolic Stability Controls : Co-incubation with CYP450 inhibitors (e.g., ketoconazole) to assess hepatic metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.